1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C18H17BrN4OS2 and its molecular weight is 449.39. The purity is usually 95%.
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Scientific Research Applications
Biological and Pharmacological Activities
1,2,4-Triazole derivatives have been extensively studied for their broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant strains. These compounds, particularly triazole-containing hybrids, have shown potential as novel anti-S. aureus agents, demonstrating mechanisms of action that may include inhibition of DNA gyrase, topoisomerase IV, and other bacterial proteins essential for cell viability (Jie Li & Junwei Zhang, 2021).
Chemical Synthesis and Reactivity
The synthesis of 1,2,4-triazole derivatives involves innovative strategies that have been refined to enhance the efficiency of producing these compounds. These methodologies aim at developing new chemical entities with potential therapeutic applications. The review of patents in this area highlights the interest in novel triazoles with diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties (V. Ferreira et al., 2013).
Applications in Medicinal Chemistry
Triazole derivatives are prominent in the development of new drugs due to their structural versatility and significant biological activities. These activities range from antimicrobial to anticancer properties, highlighting the importance of 1,2,4-triazole scaffolds in drug discovery. The exploration of these compounds has led to the identification of new therapeutic agents with enhanced efficacy and safety profiles (M. V. Ohloblina, 2022).
Future Directions
Properties
IUPAC Name |
12-[(3-bromophenyl)methylsulfanyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4OS2/c1-2-3-8-22-16(24)15-14(7-9-25-15)23-17(22)20-21-18(23)26-11-12-5-4-6-13(19)10-12/h4-7,9-10H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZJPHCDDXLBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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